4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
Overview
Description
4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl ring, along with the pyrazolinone moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these steps include sodium nitrite (NaNO2) for diazotization and sodium hydroxide (NaOH) for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reagent concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction of the azo bond: Produces corresponding aromatic amines.
Substitution of the chloro group: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of colored materials, inks, and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. The presence of the nitro and chloro groups enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-[(2-Nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
- 4-[(2-Chloro-4-methylphenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
The unique combination of the chloro and nitro groups in this compound imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. This compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-14-8-7-12(22(24)25)9-13(14)17/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZSKXVLOLAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884611 | |
Record name | 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13458-81-6 | |
Record name | 4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13458-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 4-(2-(2-chloro-4-nitrophenyl)diazenyl)-2,4-dihydro-5-methyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013458816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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